2,5-Dimethyltetrahydrofuran
Overview
Description
2,5-Dimethyltetrahydrofuran is a heterocyclic organic compound with the molecular formula C6H12O. It is a colorless liquid with a faint ether-like odor. This compound is a derivative of tetrahydrofuran, where two methyl groups are substituted at the 2 and 5 positions of the tetrahydrofuran ring. It is known for its stability and solubility in various organic solvents, making it a valuable solvent and intermediate in organic synthesis .
Mechanism of Action
Target of Action
2,5-Dimethyltetrahydrofuran (DMTHF) is a chemical compound that primarily targets the production of biofuels . It is a derivative of furan and is considered a potential biofuel due to its high energy density .
Mode of Action
The mode of action of DMTHF involves its interaction with catalysts in the production of biofuels . For instance, in the hydrodeoxygenation process, DMTHF interacts with a bifunctional Pt–CsPW catalyst, leading to the production of n-hexane . This process involves a sequence of hydrogenolysis, dehydration, and hydrogenation steps .
Biochemical Pathways
The biochemical pathways involved in the action of DMTHF are primarily related to the production of biofuels . The compound undergoes a series of reactions, including ring opening to form 2-hexanol on Pt sites, dehydration on proton sites of CsPW to hexene, and final hydrogenation to n-hexane on Pt sites .
Pharmacokinetics
DMTHF has a boiling point of 90-92 °C and a density of 0.833 g/mL at 25 °C . These properties may influence its distribution and elimination in a hypothetical biological system.
Result of Action
The result of DMTHF’s action is the production of biofuels, specifically n-hexane . This is achieved through its interaction with catalysts and subsequent reactions, as mentioned above .
Biochemical Analysis
Biochemical Properties
It is known that 2,5-DMTHF can be deoxygenated to n-hexane in the presence of a bifunctional metal-acid catalyst
Molecular Mechanism
It is known that it can be deoxygenated to n-hexane in the presence of a bifunctional metal-acid catalyst , suggesting that it may have binding interactions with certain biomolecules and may influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2,5-DMTHF in laboratory settings. It is known that 2,5-DMTHF is a stable compound with a boiling point of 90-92 °C .
Metabolic Pathways
It is known that 2,5-DMTHF can be deoxygenated to n-hexane in the presence of a bifunctional metal-acid catalyst , suggesting that it may interact with certain enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyltetrahydrofuran can be synthesized through the catalytic hydrogenation of 2,5-dimethylfuran. This process involves the use of a metal catalyst such as platinum or palladium under hydrogen gas at elevated temperatures and pressures . Another method involves the dehydroxylation of carbohydrates like fructose using a dual catalytic system consisting of hydroiodic acid and rhodium halides .
Industrial Production Methods: In industrial settings, this compound is produced through the hydrogenation of 2,5-dimethylfuran derived from biomass. This method is energy-efficient and utilizes renewable resources, making it an environmentally friendly approach .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated products.
Reduction: It can be reduced to form hexane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like platinum or palladium.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Produces oxygenated derivatives such as alcohols and ketones.
Reduction: Forms hexane derivatives.
Substitution: Results in the formation of substituted tetrahydrofuran derivatives
Scientific Research Applications
2,5-Dimethyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Acts as a solvent in various biological assays and experiments.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and as a fuel additive due to its high energy content
Comparison with Similar Compounds
2,5-Dimethylfuran: A precursor to 2,5-dimethyltetrahydrofuran, used in similar applications but differs in its reactivity and stability.
Tetrahydrofuran: A parent compound with similar solvent properties but lacks the methyl substitutions, making it less stable in certain reactions.
2-Methyltetrahydrofuran: Another derivative with one methyl group, used as a solvent and in organic synthesis.
Uniqueness: this compound is unique due to its dual methyl substitutions, which enhance its stability and reactivity compared to its analogs. This makes it particularly valuable in specific industrial and research applications .
Properties
IUPAC Name |
2,5-dimethyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMIDRBAFOEOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862510 | |
Record name | Furan, tetrahydro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2,5-Dimethyltetrahydrofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19493 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1003-38-9 | |
Record name | 2,5-Dimethyltetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyltetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHYLTETRAHYDROFURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, tetrahydro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,5-dimethylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.